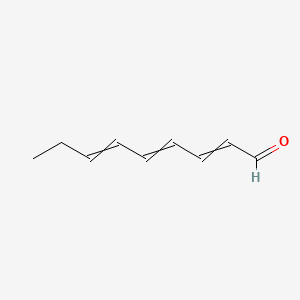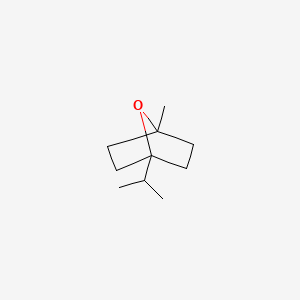
Dimethylenetriurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethylenetriurea is a member of condensed ureas.
Scientific Research Applications
Microbial Degradation in Slow-Release Fertilizers
Dimethylenetriurea (DMTU) is used in slow-release fertilizers. Its microbial degradation in soil involves breakdown into urea, ammonia, formaldehyde, and carbon dioxide. A specific bacterial strain, Ralstonia paucula, can completely degrade DMTU, as studied by Jahns and Kaltwasser (2000) in their research published in the Journal of Polymers and the Environment (Jahns & Kaltwasser, 2000).
Biodegradation in Activated Sludge
Yang et al. (2016) investigated the biodegradation of methylene urea (MU), including DMTU, in activated sludge. They found that DMTU is absorbed by microorganisms and decomposed into urea, ammonium, and formaldehyde, which are then released into the environment (Yang et al., 2016).
Use in Controlled-Release Nitrogen Fertilizer
DMTU, as a condensation product of urea and aldehydes, is used in large amounts in controlled-release nitrogen fertilizer for greens, lawns, and bioremediation processes. Jahns, Ewen, and Kaltwasser (2003) explored the biodegradability of these condensates, finding complete degradation by certain bacteria to urea, ammonia, aldehydes, and carbon dioxide (Jahns, Ewen, & Kaltwasser, 2003).
Potential in Fertilizer Research
Christianson, Carter, and Holt (1988) researched ureaform (UF) fertilizers, including DMTU, to create materials with delayed-release character. They found that the DMTU fraction exhibited slow-release properties, making it a candidate for improved fertilizer formulations (Christianson, Carter, & Holt, 1988).
Role in Arsenic Stress Tolerance in Plants
Yadu et al. (2019) studied the role of dimethylthiourea in conferring arsenic stress tolerance to plants. They found that it reduced oxidative damage and enhanced the activity and gene expression of antioxidants and glyoxalase in C. cajan L., suggesting its use as a plant growth regulator under stress conditions (Yadu et al., 2019).
Properties
CAS No. |
15499-91-9 |
|---|---|
Molecular Formula |
C5H12N6O3 |
Molecular Weight |
204.19 g/mol |
IUPAC Name |
1,3-bis[(carbamoylamino)methyl]urea |
InChI |
InChI=1S/C5H12N6O3/c6-3(12)8-1-10-5(14)11-2-9-4(7)13/h1-2H2,(H3,6,8,12)(H3,7,9,13)(H2,10,11,14) |
InChI Key |
OKNSZPQWMKXIEO-UHFFFAOYSA-N |
SMILES |
C(NC(=O)N)NC(=O)NCNC(=O)N |
Canonical SMILES |
C(NC(=O)N)NC(=O)NCNC(=O)N |
| 15499-91-9 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N,N-di(propan-2-yl)-2-[(1-propyl-5-tetrazolyl)thio]acetamide](/img/structure/B1204199.png)







![4-[3-(4-tert-Butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine](/img/structure/B1204211.png)

